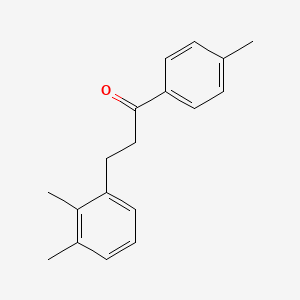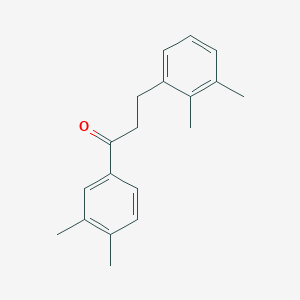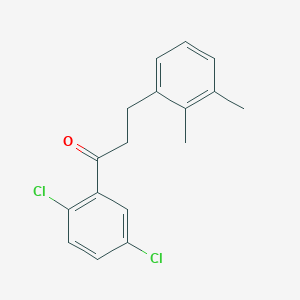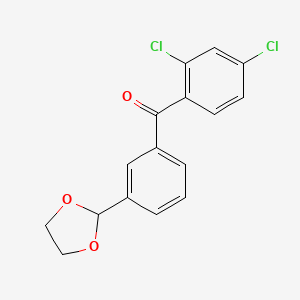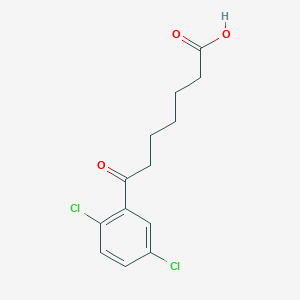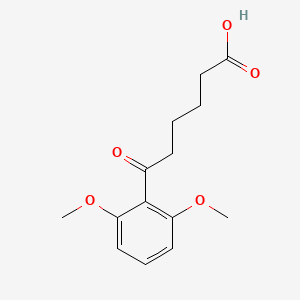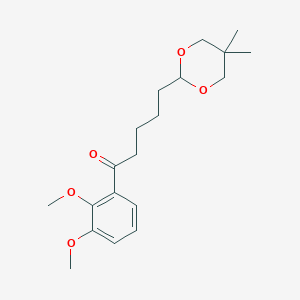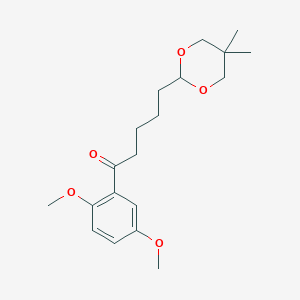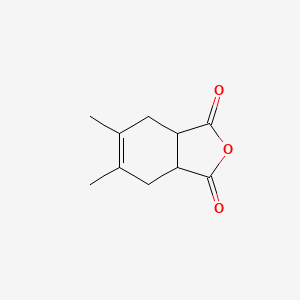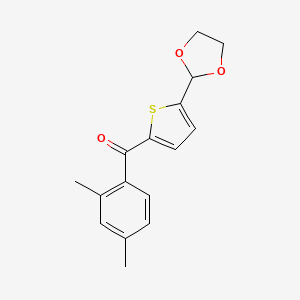
2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene
Übersicht
Beschreibung
2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (DMBT) is a thiophene derivative that has been studied for its various applications in scientific research and laboratory experiments. This compound has been found to be useful due to its unique properties, such as its ability to act as a reducing agent and its ability to form a stable complex with certain metals. DMBT is a versatile compound that has been used in a variety of applications, including organic synthesis, electrochemical studies, and as a reagent for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Thiophene derivatives, including those similar to 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, are involved in various synthesis processes. For instance, dimetallations of thiophenes have been studied to approach trisubstituted heterocycles, highlighting the versatility of thiophene derivatives in synthesizing complex organic structures (Carpenter & Chadwick, 1985).
- The synthesis of novel c-hetero-fused thiophene derivatives has been reported, showcasing the potential of thiophene compounds in the creation of new chemical entities with unique properties (Rangnekar & Mavlankar, 1991).
Applications in Material Science
- Thiophene derivatives are utilized in the development of materials for optoelectronic applications, such as solar cells and organic light-emitting transistors. A study on polymeric thiophenes demonstrates their broad use in these fields, emphasizing the importance of thiophene-based compounds in advanced material science (Nagaraju et al., 2018).
- The development of organic sensitizers for solar cell applications, incorporating thiophene units, has been explored. These sensitizers show high efficiency in photon conversion, indicating the significant role of thiophene derivatives in renewable energy technologies (Kim et al., 2006).
Biomedical Research
- Thiophene compounds have shown a range of biological activities, such as antimicrobial properties. The synthesis and bioassay of thiophene derivatives combining benzimidazole or triazole moieties reveal their potential as antibacterial and antifungal agents (Mabkhot et al., 2017).
Photophysical Studies
- The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their potential in optoelectronic devices. Such studies highlight the significance of thiophene derivatives in the development of sensors and photonic devices (Naik et al., 2019).
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-10-3-4-12(11(2)9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOZLAZVFWHVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



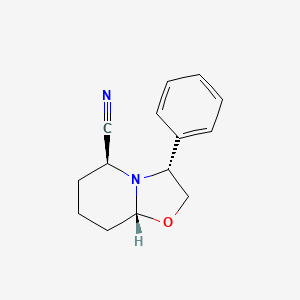
![2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3025005.png)
